

N-(2,5-Dichlorophenyl)-3-iodobenzamide: Structural Analysis and Technical Profile

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Compound of Interest

Compound Name: *N-(2,5-dichlorophenyl)-3-iodobenzamide*

Cat. No.: B3567753

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Chemical Identity & Structural Pharmacophore

This compound is a lipophilic, poly-halogenated amide formed by the condensation of a meta-iodinated benzoyl moiety and a 2,5-dichlorinated aniline. Its structure is defined by a rigid amide linker connecting two hydrophobic aromatic domains, creating a scaffold capable of high-affinity binding to hydrophobic pockets in proteins (e.g., allosteric sites of kinases or nuclear receptors).

Nomenclature & Identification

- IUPAC Name: **N-(2,5-dichlorophenyl)-3-iodobenzamide**
- Molecular Formula:

[\[1\]](#)
- Molecular Weight: 391.98 g/mol
- SMILES: C1C=CC(Cl)=C(NC(=O)C2=CC=CC(I)=C2)C=C1

- Core Scaffold: Benzanilide (N-phenylbenzamide)

3D Structural Analysis & Halogen Bonding

The biological activity of this molecule is driven by its specific halogenation pattern:

- 3-Iodo Motif (Benzoyl Ring): The iodine atom at the meta position is a massive, soft halogen. It functions as a potent halogen bond donor (σ -hole interaction) capable of interacting with backbone carbonyls or specific residues (e.g., cysteine sulfur) in target proteins.
- 2,5-Dichloro Motif (Aniline Ring):
 - The 2-chloro (ortho) substituent forces the aniline ring out of planarity with the amide bond due to steric clash with the amide hydrogen, locking the conformation.
 - The 5-chloro (meta) substituent increases lipophilicity and fills hydrophobic pockets.

Physicochemical Profile

For drug development professionals, understanding the "druggability" of this scaffold is essential.

Property	Value / Prediction	Implication
Lipophilicity (cLogP)	-5.1 - 5.4	Highly lipophilic. Permeability is high, but aqueous solubility is the limiting factor.
Topological Polar Surface Area (TPSA)	29.1 Å ²	Very low polar surface area (only the amide). Excellent blood-brain barrier (BBB) penetration potential.
Hydrogen Bond Donors (HBD)	1 (Amide NH)	Typical for intracellular targets.
Hydrogen Bond Acceptors (HBA)	1 (Amide C=O)	Weak acceptor; relies on hydrophobic interactions.
Solubility (Water)	< 1 µg/mL	Practically insoluble. Requires formulation (e.g., micronization, lipid carriers).
Solubility (Organic)	High	Soluble in DMSO, DCM, DMF, and Ethanol.

Synthesis & Characterization Protocol

The synthesis of **N-(2,5-dichlorophenyl)-3-iodobenzamide** follows a standard Schotten-Baumann or Nucleophilic Acyl Substitution pathway. Below is a validated laboratory protocol for research-grade synthesis.

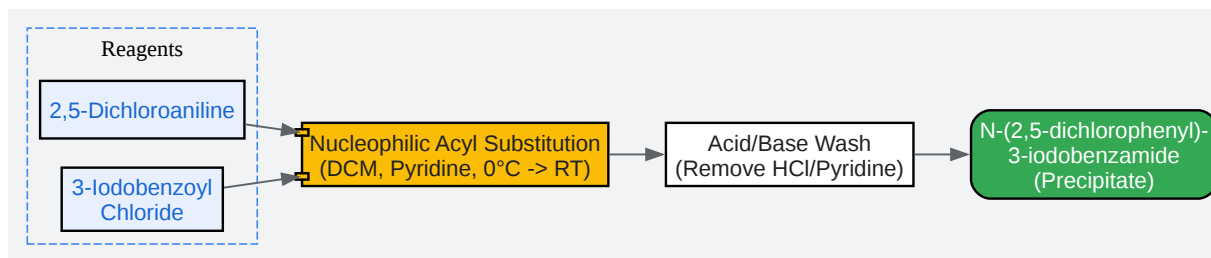
Reagents

- Precursor A: 3-Iodobenzoyl chloride (CAS: 1711-50-8)
- Precursor B: 2,5-Dichloroaniline (CAS: 95-82-9)
- Base: Pyridine (or Triethylamine)
- Solvent: Dichloromethane (DCM) (Anhydrous)

Experimental Workflow (Step-by-Step)

- Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dichloroaniline (1.0 eq, 10 mmol) in anhydrous DCM (20 mL).
- Base Addition: Add Pyridine (1.2 eq, 12 mmol) to the solution. The base acts as an HCl scavenger to drive the equilibrium.
- Acylation: Cool the mixture to 0°C in an ice bath. Dropwise add a solution of 3-iodobenzoyl chloride (1.05 eq, 10.5 mmol) in DCM (10 mL) over 15 minutes.
 - Note: The reaction is exothermic. Cooling prevents side reactions.
- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).
- Work-up:
 - Dilute with DCM (50 mL).
 - Wash sequentially with:
 - 1M HCl (2 x 30 mL) – Removes excess pyridine and unreacted aniline.
 - Sat. NaHCO₃ (2 x 30 mL) – Neutralizes acid.
 - Brine (1 x 30 mL).
- Drying: Dry the organic layer over anhydrous _____, filter, and concentrate under reduced pressure.
- Purification: Recrystallize the crude solid from hot Ethanol or Ethanol/Water (9:1) to yield white/off-white needles.

Diagram: Synthetic Pathway



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Figure 1: Synthetic workflow for the formation of the amide bond via acyl chloride coupling.

Biological Applications & Mechanism of Action

While specific clinical data for this exact isomer is proprietary or limited to primary screening libraries, its structure places it firmly within known bioactive classes.

A. Nuclear Receptor Modulation (PPAR/RXR)

Poly-halogenated benzamides are classic scaffolds for Peroxisome Proliferator-Activated Receptors (PPARs) and Retinoid X Receptors (RXR).

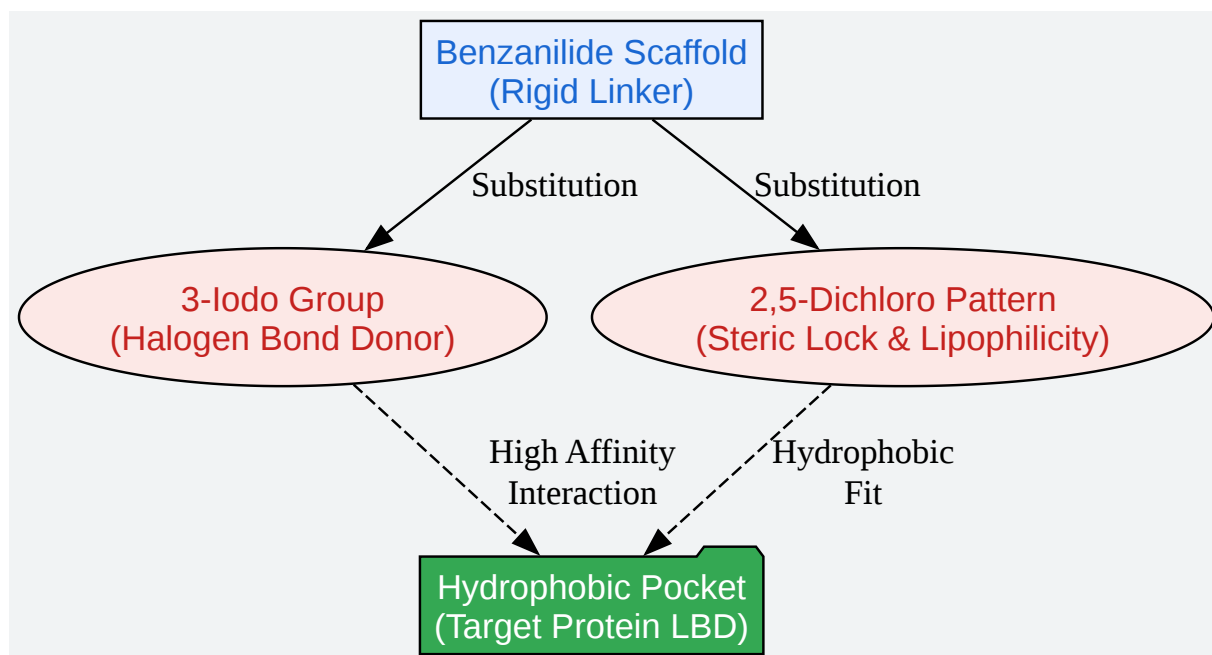
- Mechanism: The lipophilic halogenated rings mimic endogenous ligands (like fatty acids), fitting into the large hydrophobic ligand-binding domain (LBD) of the nuclear receptor.
- Role of Iodine: The large iodine atom often occupies a specific sub-pocket, enhancing binding affinity via van der Waals forces or halogen bonding.

B. Antimicrobial Activity (Enoyl-ACP Reductase)

Structurally similar benzanilides (e.g., salicylanilides) are inhibitors of Enoyl-ACP reductase (FabI), a key enzyme in bacterial fatty acid synthesis.

- Relevance: Compounds in this class are investigated for activity against *M. tuberculosis* and MRSA. The 2,5-dichloro substitution is a common motif for enhancing metabolic stability against bacterial degradation.

Diagram: Pharmacophore Map



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Figure 2: Pharmacophore analysis showing how the halogenated motifs contribute to target binding.

Safety & Handling (SDS Summary)

As a halogenated aromatic amide, standard safety protocols apply.

- Hazard Classification: Irritant (Skin/Eye/Respiratory).
- Signal Word: Warning.
- H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Storage: Store at 2–8°C. Protect from light (Iodine-carbon bonds can be photosensitive over long durations).
- Disposal: Halogenated organic waste stream.

References

- PubChem. "Benzamide, N-(2,5-dichlorophenyl)- Compound Summary." National Library of Medicine. [Link](#) (Base structure reference).
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Sources

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- 2. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
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